molecular formula C7H14ClNO3 B13993759 2-Amino-3-oxo-pentanoic acid ethyl ester HCl salt

2-Amino-3-oxo-pentanoic acid ethyl ester HCl salt

Cat. No.: B13993759
M. Wt: 195.64 g/mol
InChI Key: PBVAIYDVRVGJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt is an organic compound that is often used in various chemical and biological research applications. It is a derivative of pentanoic acid, featuring an amino group, a keto group, and an ester group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethyl acetoacetate and ammonium chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol and a catalyst to facilitate the reaction.

    Formation of Intermediate: The initial reaction between ethyl acetoacetate and ammonium chloride forms an intermediate compound.

    Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification to form the final product.

    Purification: The product is then purified using techniques such as recrystallization to obtain the pure 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient purification methods to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Electrophiles: Halogens and alkyl halides are typical electrophiles for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxo derivatives.

    Reduction: Reduction results in the formation of hydroxyl derivatives.

    Substitution: Substitution reactions produce various substituted amino derivatives.

Scientific Research Applications

2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt involves its interaction with specific molecular targets. The amino and keto groups allow it to participate in various biochemical pathways, influencing enzyme activity and protein interactions. The ester group enhances its ability to penetrate cell membranes, facilitating its use in cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-oxo-butanoic acid ethyl ester hydrochloride salt
  • 2-Amino-3-oxo-hexanoic acid ethyl ester hydrochloride salt
  • 2-Amino-3-oxo-pentanoic acid methyl ester hydrochloride salt

Uniqueness

2-Amino-3-oxo-pentanoic acid ethyl ester hydrochloride salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and ability to participate in a wide range of reactions make it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl 2-amino-3-oxopentanoate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-3-5(9)6(8)7(10)11-4-2;/h6H,3-4,8H2,1-2H3;1H

InChI Key

PBVAIYDVRVGJQS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OCC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.